REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[C:7]([O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=O)=[CH:13][CH:12]=1)(=[O:9])[CH3:8].[CH3:20][C:21]1[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[CH:24][C:22]=1[NH2:23].N1C=CC=CC=1>CN(C=O)C.C(Cl)Cl>[CH3:20][C:21]1[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[CH:24][C:22]=1[NH:23][C:15](=[O:17])[C:14]1[CH:13]=[CH:12][C:11]([O:10][C:7](=[O:9])[CH3:8])=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture washed with a 5% aqueous acetic acid solution, with water and with a 5% aqueous sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallised from ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(C1=CC=C(C=C1)OC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |